BenchChemオンラインストアへようこそ!

Triethanolamine salicylate

Transdermal drug delivery Cutaneous blood flow Salicylate pharmacokinetics

Triethanolamine salicylate (trolamine salicylate) is the preferred salicylate for topical analgesic formulations requiring low systemic absorption risk. Unlike methyl salicylate, it is non-rubefacient, odorless, and exhibits only 1.4% urinary recovery versus 15-22%. Clinically validated for anticoagulant-sensitive populations. Optimize drug release with hydrophilic emulsion bases containing 10% ethanol. Purchase high-purity material for reliable formulation performance.

Molecular Formula C7H6O3.C6H15NO3
C13H21NO6
Molecular Weight 287.31 g/mol
CAS No. 2174-16-5
Cat. No. B1681589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethanolamine salicylate
CAS2174-16-5
SynonymsMyoflex
triethanolamine salicylate
trolamine salicylate
Molecular FormulaC7H6O3.C6H15NO3
C13H21NO6
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO
InChIInChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2
InChIKeyUEVAMYPIMMOEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triethanolamine Salicylate (CAS 2174-16-5): Technical Overview for Scientific Procurement and Formulation Selection


Triethanolamine salicylate (also known as trolamine salicylate) is an organic salt formed from triethanolamine and salicylic acid [1]. The compound is characterized by its water solubility, enabling incorporation into hydrophilic topical formulations . As a topical analgesic, it functions through inhibition of cyclooxygenase (COX) enzymes, reducing local prostaglandin-mediated inflammation and pain [2]. The compound is commercially available as a 10% active ingredient in creams, gels, ointments, and patch systems for temporary relief of minor pain associated with arthritis, simple backache, muscle strains, sprains, and bruises [3].

Why Triethanolamine Salicylate Cannot Be Substituted by Other Salicylate Esters or Salts Without Functional Consequence


Triethanolamine salicylate and its closest chemical analogs—including methyl salicylate, diethylamine salicylate, and sodium salicylate—share the salicylate anion pharmacophore but diverge critically in physicochemical properties, dermal absorption kinetics, and systemic exposure profiles [1]. Methyl salicylate acts as a rubefacient that induces cutaneous vasodilation, thereby substantially increasing local blood flow and altering tissue distribution dynamics [2]. In contrast, triethanolamine salicylate is non-rubefacient, does not significantly alter cutaneous blood flow, and exhibits markedly lower systemic absorption [3]. These differences translate into divergent safety margins and formulation behaviors that preclude direct substitution without altering therapeutic outcome or systemic exposure risk .

Quantitative Differentiation of Triethanolamine Salicylate: Head-to-Head Evidence Against Methyl Salicylate and Other Analogs


Absence of Rubefacient Vasodilation Differentiates Triethanolamine Salicylate from Methyl Salicylate in Cutaneous Blood Flow Modulation

Triethanolamine salicylate (TSA) is classified as non-rubefacient, meaning it does not induce the cutaneous vasodilation that characterizes methyl salicylate (MeSA) [1]. In an in vivo rat model, MeSA application resulted in tissue and plasma salicylate concentrations that rose rapidly in the first hour and were substantially higher than the 1.4-fold difference predicted by in vitro flux measurements alone, an effect attributed to MeSA-mediated increases in cutaneous blood flow [1]. TSA did not produce this blood flow effect, and its absorption and tissue distribution remained governed primarily by direct diffusion rather than systemic redistribution [1].

Transdermal drug delivery Cutaneous blood flow Salicylate pharmacokinetics

Triethanolamine Salicylate Demonstrates Negligible Systemic Absorption Compared to Methyl Salicylate: Human Pharmacokinetic Evidence

In a two-period, two-treatment, randomized crossover clinical trial involving 12 healthy volunteers (6 men, 6 women, ages 21-44), serum salicylic acid could not be detected following topical application of trolamine salicylate 10% cream (applied twice daily for two doses to a 10 cm² area on the thigh) [1]. In contrast, application of methyl salicylate 12.5% ointment (applied twice daily for 4 days, 8 doses) produced detectable serum salicylic acid concentrations of 0.31-0.91 mg/L within 1 hour of the first application and Cmax values of 2-6 mg/L following the seventh application [1]. Urinary salicylate recovery in the first 24 hours after methyl salicylate application averaged 175.2 mg compared to only 6.9 mg after trolamine application (p < 0.05), corresponding to recovery fractions of approximately 15.5% (day 1) versus 1.4%, respectively [1].

Systemic absorption Topical analgesic safety Bioavailability

Triethanolamine Salicylate Provides Comparable Efficacy to Oral Aspirin in Localized Rheumatic Pain Management

A clinical report published in JAMA documented that topical application of 10% trolamine salicylate cream (triethanolamine salicylate) was as effective as orally ingested aspirin in alleviating moderate to severe rheumatic pain across multiple body sites [1]. The topical formulation was reported to be most effective when applied to areas with acute or subacute pain, particularly on non-weight-bearing joints and trigger points [1]. This evidence positions triethanolamine salicylate as a viable topical alternative to oral aspirin, offering localized pain relief with the advantage of avoiding first-pass metabolism and gastrointestinal exposure [1].

Osteoarthritis Topical NSAID efficacy Pain relief

Triethanolamine Salicylate Exhibits Superior Drug Release from Hydrophilic Emulsion Formulations with Ethanol Enhancement

An in vitro drug release study comparing various dermatological bases and commercial products found that a hydrophilic emulsion base containing 10% ethanol exhibited the best release of triethanolamine salicylate (TEAS) among all formulations tested . The study also demonstrated that experimental formulations generally yielded higher drug release than the commercial products evaluated . Notably, the apparent viscosity profiles of the formulations showed no definite relationship with drug release amounts, indicating that formulation composition—particularly the inclusion of penetration enhancers like ethanol and propylene glycol—is a more critical determinant of release performance than rheological properties alone .

In vitro drug release Topical formulation optimization Penetration enhancement

Odorless Profile of Triethanolamine Salicylate Enhances Patient Acceptability Relative to Aromatic Topical Analgesics

Triethanolamine salicylate is characterized by the absence of a distinct odor, a property explicitly noted in FDA drug labeling and authoritative drug information sources as a differentiating feature that improves patient acceptability compared to other external analgesics [1]. This sensory attribute is particularly relevant when compared to widely used topical analgesics such as menthol and methyl salicylate, which possess strong, characteristic odors that can limit patient compliance in social or occupational settings [2]. The odorless nature of triethanolamine salicylate derives from its chemical structure as a triethanolamine salt rather than a volatile ester, which prevents the release of aromatic vapors upon application [2].

Patient acceptability Sensory properties Topical analgesic formulation

Triethanolamine Salicylate Provides Comparable Local Tissue Concentrations to Methyl Salicylate and Diethylamine Salicylate at Superficial Muscle Depth

In a rat model evaluating percutaneous absorption from commercially available topical products, formulations containing comparable salicylate concentrations of methyl salicylate ester, triethanolamine salicylate salt, and diethylamine salicylate salt yielded similar salicylate concentrations in various tissues, including those directly underlying the application site [1]. The study further demonstrated that direct penetration of salicylate was predominant to the top muscle level on the treated site, while salicylate concentrations in deeper tissues approached levels observed in contralateral tissues, suggesting that deeper tissue distribution occurred primarily via systemic blood supply rather than direct penetration [1]. This indicates that for superficial muscle and joint targets, the choice among salicylate salts and esters may not confer differential local tissue exposure, and selection should instead be guided by other differentiating factors such as systemic safety, rubefacient activity, or sensory properties [1].

Percutaneous absorption Tissue penetration Salicylate biodistribution

Evidence-Based Application Scenarios for Triethanolamine Salicylate in Scientific and Industrial Contexts


Topical Analgesic Formulations Requiring Minimal Systemic Salicylate Exposure

Triethanolamine salicylate is optimally suited for over-the-counter and prescription topical analgesic products where minimizing systemic salicylate absorption is a critical safety requirement [1]. This scenario includes formulations intended for patients on anticoagulant therapy (e.g., warfarin), individuals with renal impairment, elderly populations, or those requiring long-term repeated application to large body surface areas. The clinical evidence demonstrating undetectable serum salicylic acid levels and only 1.4% urinary recovery of applied dose—versus 15-22% for methyl salicylate—provides the quantitative justification for selecting triethanolamine salicylate over methyl salicylate in these high-risk contexts [1]. Formulators should note that application to broken or inflamed skin may increase absorption [2].

Hydrophilic Emulsion-Based Creams and Gels with Optimized Release Kinetics

Triethanolamine salicylate demonstrates superior in vitro drug release from hydrophilic emulsion bases containing 10% ethanol as a penetration enhancer [1]. This evidence directly supports formulation development efforts for creams, gels, and lotions targeting rheumatic and musculoskeletal pain. Formulators should prioritize hydrophilic emulsion systems over hydrophobic ointment bases when designing products containing triethanolamine salicylate, and may incorporate ethanol or propylene glycol to further enhance release characteristics [1]. The compound's water solubility [2] facilitates homogeneous incorporation into aqueous and hydroalcoholic vehicles without requiring complex solubilization strategies.

Odor-Sensitive Consumer Products and Socially Acceptable Topical Analgesics

The odorless nature of triethanolamine salicylate makes it the preferred salicylate analgesic for consumer products where sensory discretion is valued [1][2]. This includes daytime-use creams, patches intended for workplace or social settings, and formulations marketed to consumers sensitive to strong medicinal odors. Compared to menthol- or methyl salicylate-containing products, which emit characteristic pungent or wintergreen odors, triethanolamine salicylate formulations can be applied without drawing attention or causing olfactory discomfort . This attribute has been explicitly recognized in FDA drug labeling as improving patient acceptability [2].

Comparative Bioequivalence and Formulation Development Studies

Triethanolamine salicylate serves as a reference topical salicylate for comparative absorption, tissue distribution, and formulation performance studies [1][2]. Researchers conducting in vitro Franz cell diffusion assays, in vivo tissue penetration studies, or clinical pharmacokinetic investigations can utilize triethanolamine salicylate as a non-rubefacient baseline comparator against which the effects of vasoactive penetration enhancers, novel delivery systems, or alternative salicylate derivatives can be quantified. The well-characterized absorption profile—including dose-proportional absorption up to 10% concentration and negligible systemic exposure [1]—provides a reproducible reference standard for methodological validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethanolamine salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.